REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[C:4]([OH:19])=[C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([OH:18])=[O:17])[CH:11]=2)[CH:6]=[C:7]([CH3:9])[CH:8]=1.[N:20]([O-])=O.[Na+].[CH3:24][C:25]1[CH2:26][C:27](=[O:40])[N:28]([C:30]2[CH:31]=[C:32]3[C:36](=[CH:37][CH:38]=2)[CH2:35][CH2:34][CH:33]3[CH3:39])[N:29]=1.C(=O)(O)[O-].[Na+]>Cl.C(O)C>[OH:19][C:4]1[C:3]([NH:2][N:20]=[C:26]2[C:27](=[O:40])[N:28]([C:30]3[CH:31]=[C:32]4[C:36](=[CH:37][CH:38]=3)[CH2:35][CH2:34][CH:33]4[CH3:39])[N:29]=[C:25]2[CH3:24])=[CH:8][C:7]([CH3:9])=[CH:6][C:5]=1[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([OH:18])=[O:17])[CH:11]=1.[C:10]1([C:5]2[CH:6]=[CH:7][CH:8]=[CH:3][CH:4]=2)[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([OH:18])=[O:17])[CH:11]=1 |f:0.1,2.3,5.6|
|
Name
|
3′-Amino-2′-hydroxy-5′-methyl-biphenyl-3-carboxylic acid hydrochloride
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
Cl.NC=1C(=C(C=C(C1)C)C1=CC(=CC=C1)C(=O)O)O
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
5-methyl-2-(3-methyl-indan-5-yl)-2,4-dihydro-pyrazol-3-one
|
Quantity
|
228 mg
|
Type
|
reactant
|
Smiles
|
CC=1CC(N(N1)C=1C=C2C(CCC2=CC1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
upon cooling by an ice-water bath
|
Type
|
CUSTOM
|
Details
|
reacted overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
DISSOLUTION
|
Details
|
the filter cake was dissolved in 30 mL of water
|
Type
|
ADDITION
|
Details
|
After mixing well
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filter cake was dried
|
Type
|
ADDITION
|
Details
|
followed by addition of 10 mL dichloromethane
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filter cake was dried
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1NN=C1C(=NN(C1=O)C=1C=C2C(CCC2=CC1)C)C)C)C1=CC(=CC=C1)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)C(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg | |
YIELD: PERCENTYIELD | 49.8% | |
YIELD: CALCULATEDPERCENTYIELD | 218.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |